2-(2-hydroxyethoxy)pyridine-4-carboxylic acid
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Overview
Description
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a hydroxyethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the hydroxyethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 2-(2-oxoethoxy)pyridine-4-carboxylic acid and 2-(2-carboxyethoxy)pyridine-4-carboxylic acid.
Reduction: The major products include 2-(2-hydroxyethoxy)pyridine-4-methanol and 2-(2-hydroxyethoxy)pyridine-4-aldehyde.
Substitution: The major products include 2-(2-aminoethoxy)pyridine-4-carboxylic acid and 2-(2-thioethoxy)pyridine-4-carboxylic acid.
Scientific Research Applications
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethoxy)benzoic acid: Similar structure but with a benzene ring instead of a pyridine ring.
2-(2-hydroxyethoxy)nicotinic acid: Similar structure but with a carboxylic acid group at the 3-position instead of the 4-position.
2-(2-hydroxyethoxy)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position instead of the 4-position.
Uniqueness
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethoxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
570408-53-6 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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